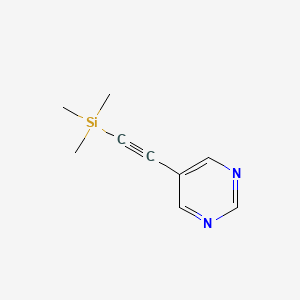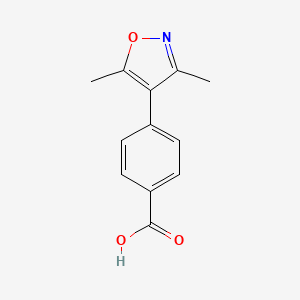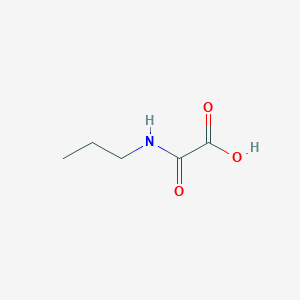
氧代(丙氨基)乙酸
描述
Oxo(propylamino)acetic acid is a chemical compound with the CAS number 81682-53-3 . It is used for research purposes .
Synthesis Analysis
The synthesis of Oxo(propylamino)acetic acid could potentially involve the hydroformylation of lower olefins . Hydroformylation, also known as the oxo synthesis or oxo process, is an important homogeneously catalyzed industrial process for the production of aldehydes from alkenes .Molecular Structure Analysis
The molecular formula of Oxo(propylamino)acetic acid is C5H9NO3 . The InChI code is 1S/C5H9NO3/c1-2-3-6-4(7)5(8)9/h2-3H2,1H3,(H,6,7)(H,8,9) .Chemical Reactions Analysis
The chemical reactions involving Oxo(propylamino)acetic acid could potentially be related to the hydroformylation process . This process entails the addition of a formyl group (CHO) and a hydrogen atom to a carbon-carbon double bond .Physical And Chemical Properties Analysis
The molecular weight of Oxo(propylamino)acetic acid is 131.13 . It is a solid at room temperature .科学研究应用
氧化反应
氧代(丙氨基)乙酸参与各种氧化反应。Yogananth 和 Mansoor (2015) 的一项研究讨论了三丙基铵氟铬酸盐在乙酸水溶液介质中氧化 4-氧代-4-苯基丁酸,这与氧代酸的化学性质和反应有关 (Yogananth & Mansoor, 2015)。类似地,Shanthi、Mansoor 和 Abdul (2015) 探索了三丙基铵氟铬酸盐在乙酸水溶液中氧化 α-羟基酸(如乙醇酸、乳酸和扁桃酸),生成相应的氧代酸 (Shanthi, Mansoor, & Abdul, 2015)。
催化应用
在催化中,Periana 等人 (2003) 描述了在液体硫酸中由钯催化的甲烷氧化缩合为乙酸,这是将简单分子转化为更复杂的氧代酸的一个例子 (Periana 等人,2003)。
水和废水处理
达席尔瓦等人 (2019) 强调了过氧乙酸(一种氧化剂)在水和废水消毒中的应用,重点介绍了它的分子行为和分解机制,这对于理解氧代酸在这些应用中的稳定性和有效性至关重要 (Da Silva 等人,2019)。
石化工业
Gorbunov 等人 (2017) 概述了将乙烯转化为有价值的含氧产物(如丙酸和丙酸烷基酯)的工艺,强调了氧代工艺在石化工业中的重要性 (Gorbunov 等人,2017)。
安全和危害
作用机制
Mode of Action
Like many organic acids, it may interact with its targets by donating a proton (h+), which can disrupt the target’s function or structure .
Biochemical Pathways
Organic acids often play roles in various metabolic processes, including the tricarboxylic acid (tca) cycle .
Pharmacokinetics
Like many small organic acids, it is likely to be absorbed well in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
Organic acids can often affect cellular ph, disrupt protein function, and chelate metal ions .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of Oxo(propylamino)acetic acid. For example, a lower pH may increase the proportion of the acid that is in its protonated form, potentially affecting its ability to cross cell membranes .
生化分析
Biochemical Properties
Oxo(propylamino)acetic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with aminotransferases, which facilitate the transfer of amino groups from oxo(propylamino)acetic acid to other substrates, forming new compounds. This interaction is crucial for the synthesis of amino acids and other nitrogen-containing compounds . Additionally, oxo(propylamino)acetic acid can act as a substrate for dehydrogenases, which catalyze the oxidation-reduction reactions involving this compound.
Cellular Effects
Oxo(propylamino)acetic acid influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, oxo(propylamino)acetic acid can modulate the activity of key signaling molecules such as kinases and phosphatases, leading to alterations in cell proliferation, differentiation, and apoptosis . Furthermore, it can impact gene expression by acting as a transcriptional regulator, either upregulating or downregulating the expression of specific genes involved in metabolic pathways and cellular responses .
Molecular Mechanism
The molecular mechanism of oxo(propylamino)acetic acid involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Oxo(propylamino)acetic acid can bind to active sites of enzymes, either inhibiting or activating their catalytic functions. For example, it can inhibit the activity of certain dehydrogenases, leading to a decrease in the production of specific metabolites . Additionally, oxo(propylamino)acetic acid can interact with transcription factors, influencing their ability to bind to DNA and regulate gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of oxo(propylamino)acetic acid can change over time. The stability and degradation of oxo(propylamino)acetic acid are important factors that influence its long-term effects on cellular function. Studies have shown that oxo(propylamino)acetic acid is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy . Long-term exposure to oxo(propylamino)acetic acid has been associated with alterations in cellular metabolism and function, including changes in energy production and oxidative stress levels .
Dosage Effects in Animal Models
The effects of oxo(propylamino)acetic acid vary with different dosages in animal models. At low doses, oxo(propylamino)acetic acid has been shown to have beneficial effects, such as enhancing metabolic activity and improving cellular function . At high doses, it can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. It is crucial to determine the optimal dosage range to maximize the therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
Oxo(propylamino)acetic acid is involved in various metabolic pathways, including amino acid metabolism and energy production. It interacts with enzymes such as aminotransferases and dehydrogenases, facilitating the conversion of oxo(propylamino)acetic acid into other metabolites . These metabolic pathways play a crucial role in maintaining cellular homeostasis and energy balance. Additionally, oxo(propylamino)acetic acid can influence metabolic flux and metabolite levels, impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of oxo(propylamino)acetic acid within cells and tissues are mediated by specific transporters and binding proteins. These transporters facilitate the uptake and efflux of oxo(propylamino)acetic acid across cellular membranes, ensuring its proper localization and accumulation . The distribution of oxo(propylamino)acetic acid within tissues can vary depending on factors such as tissue type, blood flow, and cellular demand. Understanding the transport and distribution mechanisms is essential for optimizing the therapeutic use of oxo(propylamino)acetic acid.
Subcellular Localization
Oxo(propylamino)acetic acid exhibits specific subcellular localization patterns, which can influence its activity and function. It can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, oxo(propylamino)acetic acid may localize to the mitochondria, where it participates in energy production and oxidative metabolism. The subcellular localization of oxo(propylamino)acetic acid is crucial for its proper functioning and interaction with other biomolecules.
属性
IUPAC Name |
2-oxo-2-(propylamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c1-2-3-6-4(7)5(8)9/h2-3H2,1H3,(H,6,7)(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHQMZOFGKZVJDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70578069 | |
| Record name | Oxo(propylamino)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70578069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81682-53-3 | |
| Record name | Oxo(propylamino)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70578069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,3-Dihydrospiro[indene-1,4'-piperidine]](/img/structure/B1315926.png)
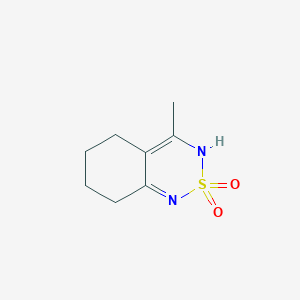

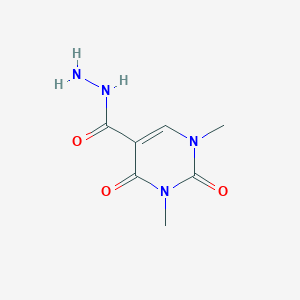
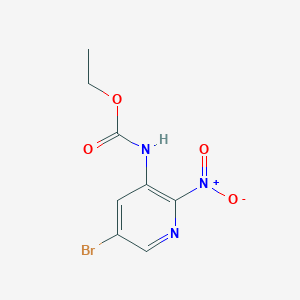
![[1,1':4',1'':4'',1'''-Quaterphenyl]-4,4'''-dicarboxylic acid](/img/structure/B1315936.png)


![(S)-6-Methyl-4,7-diazaspiro[2.5]octane-5,8-dione](/img/structure/B1315948.png)
